Fludarabine phosphate

Catalog No.
S528116
CAS No.
75607-67-9
M.F
C10H13FN5O7P
M. Wt
365.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fludarabine phosphate

CAS Number

75607-67-9

Product Name

Fludarabine phosphate

IUPAC Name

[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H13FN5O7P

Molecular Weight

365.21 g/mol

InChI

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1

InChI Key

GIUYCYHIANZCFB-FJFJXFQQSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N

Solubility

2.97e+00 g/L
Water 9.2 (mg/mL)
pH 4 buffer 27.6 (mg/mL)
pH 9 buffer 57 (mg/mL)

Synonyms

9 beta-D-arabinofuranosyl-2-fluoroadenine monophosphate, 9H-purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-, Beneflur, F-ara-AMP, FaraAMP, Fludara, fludarabine 5'-monophosphate, fludarabine monophosphate, fludarabine phosphate, fluoro-ara-AMP, NSC 312887, NSC-312887

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N

Fludarabine phosphate is a synthetic purine nucleoside analogue, specifically a fluorinated derivative of the nucleoside arabinosyl adenine. It is primarily used as an antineoplastic agent in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia and low-grade non-Hodgkin's lymphoma. As a prodrug, fludarabine phosphate is converted in the body to its active triphosphate form, which exerts its therapeutic effects by inhibiting DNA synthesis and interfering with cellular proliferation. The compound is characterized by its resistance to deamination by adenosine deaminase, which enhances its stability and efficacy compared to other similar agents .

As mentioned earlier, fludarabine phosphate exerts its anti-cancer effects by inhibiting DNA synthesis. Following conversion to 2-fluoro-ara-ATP, it disrupts DNA replication through two primary mechanisms:

  • Competition with natural nucleotides: The close structural similarity between 2-fluoro-ara-ATP and natural nucleotides allows it to compete for binding sites on DNA polymerase. This competition hinders the incorporation of correct nucleotides, leading to errors and stalling of DNA replication.
  • Inhibition of ribonucleotide reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. 2-fluoro-ara-ATP can inhibit ribonucleotide reductase, further limiting the availability of precursors for DNA synthesis.

These combined effects cause DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells [].

Mechanism of Action:

Fludarabine phosphate, also known as Fludara, is a purine nucleoside analog medication approved by the FDA for the treatment of certain types of leukemia and lymphoma []. Its primary mechanism of action involves inhibiting DNA synthesis in rapidly dividing cancer cells []. This occurs through several processes:

  • Incorporation into DNA: Fludarabine phosphate is converted into its active form, fludarabine triphosphate, which can be mistakenly incorporated into the growing DNA strand by cancer cells []. This disrupts the normal DNA replication process and hinders cell division.
  • Inhibition of DNA polymerase: Fludarabine triphosphate also inhibits the enzyme DNA polymerase, which is essential for DNA synthesis []. This further prevents cancer cells from replicating their DNA and dividing.

Preclinical Studies:

Initial preclinical studies demonstrated antitumor activity of fludarabine against various cancer cell lines, including L1210 murine leukemia []. These studies provided the foundation for further investigation of its potential as a therapeutic agent in humans.

Clinical Trials:

Phase I clinical trials established myelosuppression (reduction of bone marrow activity) as the dose-limiting toxicity in patients with solid tumors []. Additionally, higher doses in patients with acute hematologic malignancies led to fatal neurotoxicity []. However, further studies identified promising antitumor activity in patients with chronic lymphocytic leukemia and non-Hodgkin's lymphoma, particularly for low-grade subtypes [, ]. These findings paved the way for its approval as a treatment option for these specific cancers.

Ongoing Research:

Research on fludarabine phosphate continues to explore its potential applications in various areas:

  • Combination therapy: Studies are investigating the effectiveness of combining fludarabine phosphate with other chemotherapeutic agents to improve treatment outcomes in various cancers [].
  • Repurposing for other malignancies: Recent research suggests potential benefits of fludarabine phosphate in treating N-MYC overexpressing neuroendocrine prostate cancers by targeting the N-MYC protein and reducing cancer cell survival.
  • Immunomodulatory properties: Fludarabine's lymphocytotoxic activity, meaning it can kill lymphocytes, warrants further exploration of its possible immunomodulatory effects in specific contexts.

Fludarabine phosphate undergoes several key chemical transformations in the body:

  • Dephosphorylation: Upon administration, fludarabine phosphate is rapidly converted to fludarabine (2-fluoro-ara-A) through the action of plasma enzymes.
  • Phosphorylation: Fludarabine is then phosphorylated intracellularly by deoxycytidine kinase to form fludarabine triphosphate (F-ara-ATP), the active metabolite that competes with deoxyadenosine triphosphate for incorporation into DNA .
  • Inhibition of Enzymatic Activity: The active triphosphate form inhibits ribonucleotide reductase and DNA polymerase, leading to termination of DNA chain elongation and ultimately inducing cytotoxicity in proliferating cells .

Fludarabine phosphate exhibits significant biological activity against lymphoid malignancies. Its mechanism involves:

  • Inhibition of DNA Synthesis: The active metabolite competes with natural nucleotides for incorporation into DNA, leading to disruption of DNA replication and repair processes.
  • Cell Cycle Specificity: Fludarabine is particularly effective against dividing cells but can also affect resting cells, making it versatile in treating various stages of cancer .
  • Cytotoxic Effects: The incorporation of fludarabine into DNA results in mutations and cell death, primarily affecting cancerous cells while sparing normal cells to some extent due to differential metabolism .

Fludarabine phosphate is primarily indicated for:

  • Chronic Lymphocytic Leukemia: It has shown effectiveness as a single-agent therapy for patients who have not responded to prior treatments.
  • Non-Hodgkin's Lymphoma: It is utilized in cases of low-grade lymphoma.
  • Other Hematologic Malignancies: Clinical trials are ongoing for its use in conditions like hairy cell leukemia and acute myeloid leukemia .

Despite its effectiveness against hematologic cancers, fludarabine phosphate has limited efficacy against solid tumors.

Fludarabine phosphate interacts with various biological systems:

  • Drug Interactions: It may enhance the effects of other chemotherapeutics or immunosuppressants when used in combination therapies.
  • Toxicity Profiles: Notable adverse effects include myelosuppression, autoimmune hemolytic anemia, and potential pulmonary toxicity. Monitoring for these interactions is crucial during treatment regimens .
  • Metabolic Pathways: The metabolism of fludarabine can be affected by other drugs that influence enzyme activity involved in its activation or clearance .

Fludarabine phosphate shares similarities with several other nucleoside analogues used in cancer therapy. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
ClofarabinePurine analogueAcute lymphoblastic leukemiaMore potent against certain leukemias; distinct mechanism involving multiple pathways .
AldesleukinCytokineRenal cell carcinomaDifferent mechanism focusing on immune modulation rather than direct DNA synthesis inhibition .
GemcitabineNucleoside analoguePancreatic cancerBroad-spectrum activity; inhibits DNA synthesis but also affects RNA synthesis .
CytarabinePyrimidine analogueAcute myeloid leukemiaPrimarily effective against dividing cells; different structural backbone leads to distinct pharmacodynamics .

Fludarabine phosphate's unique resistance to deamination and specific targeting of lymphoid malignancies set it apart from these compounds, making it particularly valuable in treating chronic lymphocytic leukemia and related conditions.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

365.05366293 g/mol

Monoisotopic Mass

365.05366293 g/mol

Heavy Atom Count

24

LogP

-2.8

Appearance

White Powder

Melting Point

260 °C

UNII

1X9VK9O1SC

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H341 (98.77%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (29.63%): May cause cancer [Danger Carcinogenicity];
H360 (32.1%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (67.9%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (29.63%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Fludarabine Phosphate is the phosphate salt of a fluorinated nucleotide antimetabolite analog of the antiviral agent vidarabine (ara-A) with antineoplastic activity. Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite may inhibit DNA polymerase alpha, ribonucleotide reductase and DNA primase, thereby interrupting DNA synthesis and inhibiting tumor cell growth.

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Ribonucleoside-diphosphate reductase [EC:1.17.4.1]
RRM1 [HSA:6240] [KO:K10807]

Pictograms

Health Hazard

Health Hazard

Other CAS

75607-67-9

Metabolism Metabolites

Half Life: 20 hours

Wikipedia

Fludarabine phosphate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Stability Shelf Life

Bulk: Based on HPLC analysis, the sample is stable for at least one month when stored as the bulk chemical at room temperature and 60 °C. Solution: A 2 mg/mL aqueous solution is stable for at least 48 hours at room temperature and laboratory illumination (HPLC).

Dates

Modify: 2023-08-15

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